molecular formula C16H17N5O4 B12893875 Adenosine, 2-phenyl- CAS No. 37151-14-7

Adenosine, 2-phenyl-

Cat. No.: B12893875
CAS No.: 37151-14-7
M. Wt: 343.34 g/mol
InChI Key: RHYBPJRGJJLRQM-UBEDBUPSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 2-phenyl- typically involves the modification of the adenosine molecule by introducing a phenyl group at the 2-position. This can be achieved through various synthetic routes, including:

    Nucleophilic substitution reactions: Using phenyl halides and adenosine derivatives under basic conditions.

    Palladium-catalyzed cross-coupling reactions:

Industrial Production Methods: Industrial production of Adenosine, 2-phenyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Adenosine, 2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

Adenosine, 2-phenyl- exerts its effects primarily through interaction with adenosine receptors, particularly the A2A and A3 subtypes. These receptors are G-protein-coupled receptors that mediate various physiological responses. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways, such as cyclic AMP (cAMP) production and calcium ion flux .

Comparison with Similar Compounds

Uniqueness: Adenosine, 2-phenyl- is unique due to the presence of the phenyl group, which enhances its binding affinity and selectivity for certain adenosine receptor subtypes. This modification can lead to improved therapeutic efficacy and reduced side effects compared to other adenosine derivatives .

Properties

37151-14-7

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-phenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H17N5O4/c17-13-10-15(20-14(19-13)8-4-2-1-3-5-8)21(7-18-10)16-12(24)11(23)9(6-22)25-16/h1-5,7,9,11-12,16,22-24H,6H2,(H2,17,19,20)/t9-,11-,12-,16-/m1/s1

InChI Key

RHYBPJRGJJLRQM-UBEDBUPSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

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